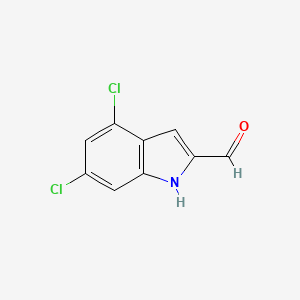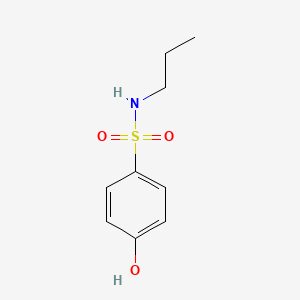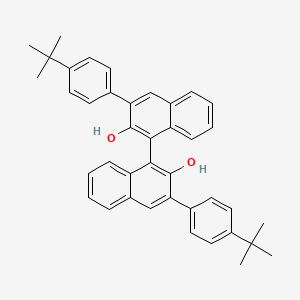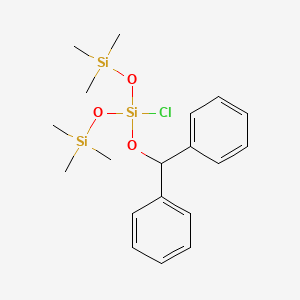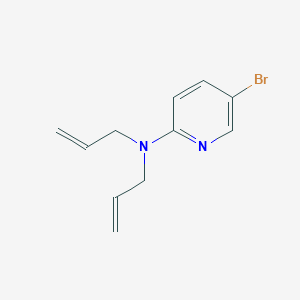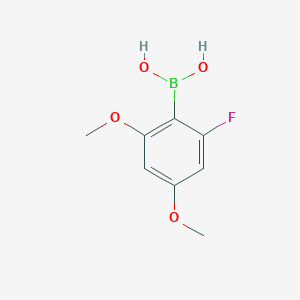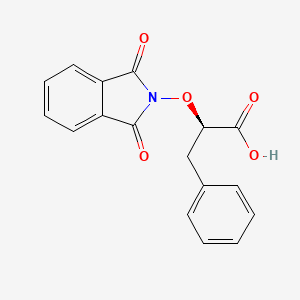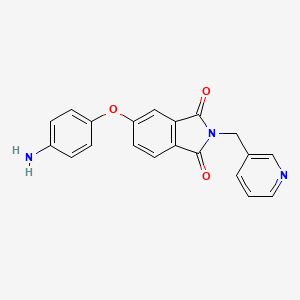
Bis(3-(trimethylsilyl)propyl)amine
Übersicht
Beschreibung
Bis(3-(trimethylsilyl)propyl)amine: is a bis-amino silane compound that serves as a water-based coupling agent. It promotes adhesion between different materials to form hybrid materials. The amino groups in the polymer provide coating strength to modified metal surfaces, while the silanol groups bond with hydroxyls present on the surface of metals, forming metal-siloxane linkages .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Bis(3-(trimethylsilyl)propyl)amine can be synthesized through a co-condensation reaction between tetraethyl orthosilicate and bis(3-(trimethoxysilyl)propyl)amine precursors in acidic media. The soft template approach for pore formation is applied, using surfactant Pluronic P123 as a structural directing agent. The presence of xylene and potassium chloride improves pore ordering and textural characteristics .
Industrial Production Methods: Metal finishing may be achieved by coating bis(3-(trimethoxysilyl)propyl)amine and vinyltriacetoxysilane for protection against corrosion .
Analyse Chemischer Reaktionen
Types of Reactions: Bis(3-(trimethylsilyl)propyl)amine undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines.
Substitution: The silanol groups can undergo substitution reactions with other functional groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various silanes for substitution reactions. The reactions typically occur under controlled temperature and pressure conditions to ensure optimal yields .
Major Products: The major products formed from these reactions include amine-modified silanes, siloxanes, and various hybrid materials with enhanced properties for industrial applications .
Wissenschaftliche Forschungsanwendungen
Chemistry: Bis(3-(trimethylsilyl)propyl)amine is used as a coupling agent to promote adhesion between different materials, forming hybrid materials with improved mechanical properties. It is also used in the synthesis of amine-modified mesostructured organosilica for catalysis and absorbance applications .
Biology: In biological research, this compound is used to modify surfaces of biomaterials to enhance their biocompatibility and functionality .
Medicine: The compound is explored for its potential in drug delivery systems, where it can be used to modify the surface of nanoparticles to improve their stability and targeting capabilities .
Industry: In the industrial sector, this compound is used for metal finishing, providing protection against corrosion and enhancing the durability of metal surfaces .
Wirkmechanismus
The mechanism of action of bis(3-(trimethylsilyl)propyl)amine involves the interaction of its amino groups with the surface hydroxyl groups of metals, forming strong metal-siloxane linkages. These linkages provide enhanced adhesion and coating strength to the modified surfaces. The silanol groups in the compound also play a crucial role in bonding with hydroxyl groups on various surfaces, promoting the formation of hybrid materials .
Vergleich Mit ähnlichen Verbindungen
- (3-Aminopropyl)trimethoxysilane
- (3-Aminopropyl)triethoxysilane
- N-(3-Trimethoxysilylpropyl)diethylenetriamine
- (3-Glycidyloxypropyl)trimethoxysilane
Uniqueness: Bis(3-(trimethylsilyl)propyl)amine stands out due to its dual functionality as a bis-amino silane, which allows it to form stronger and more stable hybrid materials compared to other similar compounds. Its ability to enhance adhesion and coating strength makes it a valuable compound in various industrial and research applications .
Eigenschaften
IUPAC Name |
3-trimethylsilyl-N-(3-trimethylsilylpropyl)propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H31NSi2/c1-14(2,3)11-7-9-13-10-8-12-15(4,5)6/h13H,7-12H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMLOXRWLGGSMAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCCNCCC[Si](C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H31NSi2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


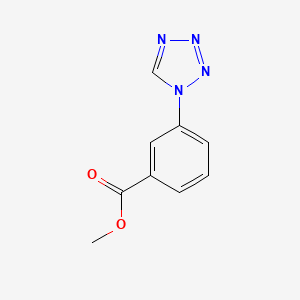
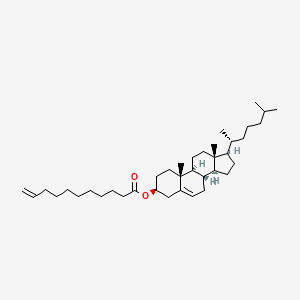
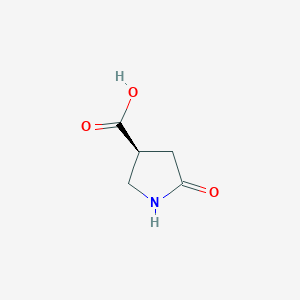
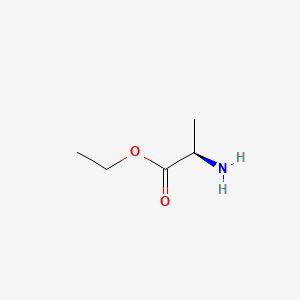
![3-Oxo-1,3-dihydrobenzo[c]isoxazole-4-carboxylic acid](/img/structure/B3123569.png)
![2-(3,4-difluoroanilino)-N-[2-methyl-5-(piperazin-1-ylmethyl)phenyl]acetamide;trihydrochloride](/img/structure/B3123575.png)
